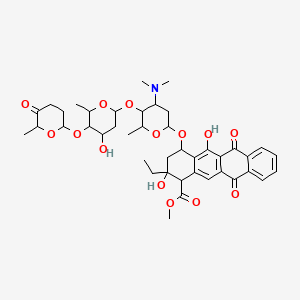

4-Deoxyaclacinomycin A

Description

4-Deoxyaclacinomycin A is a derivative of the anthracycline antibiotic aclacinomycin A, characterized by the absence of a hydroxyl group at the 4-position of its sugar moiety. This structural modification alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound. Anthracyclines are widely studied for their antitumor activity, primarily through DNA intercalation and topoisomerase II inhibition.

Properties

CAS No. |

87080-93-1 |

|---|---|

Molecular Formula |

C42H53NO14 |

Molecular Weight |

795.9 g/mol |

IUPAC Name |

methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H53NO14/c1-8-42(50)18-29(33-24(35(42)41(49)51-7)15-25-34(38(33)48)37(47)23-12-10-9-11-22(23)36(25)46)55-31-16-26(43(5)6)39(20(3)53-31)57-32-17-28(45)40(21(4)54-32)56-30-14-13-27(44)19(2)52-30/h9-12,15,19-21,26,28-32,35,39-40,45,48,50H,8,13-14,16-18H2,1-7H3 |

InChI Key |

PITHJRRCEANNKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxyaclacinomycin A involves multiple steps, starting from the precursor aklavinone. The process typically includes glycosylation reactions where sugar moieties are attached to the aglycone structure. Key reagents used in these reactions include glycosyl donors and catalysts such as Lewis acids .

Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation using genetically modified strains of Streptomyces galilaeus. This method is preferred due to its sustainability and lower environmental impact compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Deoxyaclacinomycin A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the anthracycline structure, potentially altering its biological activity.

Reduction: Reduction reactions can affect the quinone moiety of the compound, impacting its redox properties.

Substitution: Substitution reactions, particularly on the sugar residues, can lead to derivatives with different pharmacological profiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .

Major Products: The major products formed from these reactions are often derivatives of this compound with modified sugar moieties or altered redox states, which can exhibit different biological activities .

Scientific Research Applications

Antitumor Activity

4-Deoxyaclacinomycin A has been primarily studied for its efficacy against various cancer cell lines. Notably, it has shown significant activity against P388 leukemia in murine models. In one study, male CDF1 mice inoculated with P388 leukemia cells exhibited prolonged survival when treated with this compound. The treatment was administered intraperitoneally on specified days, demonstrating a clear therapeutic effect (see Table 1) .

Table 1: Antitumor Efficacy of this compound in P388 Leukemia Model

| Treatment Day | Dosage (mg/kg) | Survival Time (Days) |

|---|---|---|

| 1 | 5 | 20 |

| 5 | 5 | 22 |

| 9 | 5 | 25 |

This data indicates that the compound's administration can significantly extend survival in treated subjects compared to control groups.

Antibacterial Properties

In addition to its antitumor effects, this compound has demonstrated antibacterial properties. Research indicates that it is effective against a range of bacterial strains, making it a candidate for further development as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial growth and survival .

Case Studies and Research Findings

Several studies have documented the clinical implications of using this compound in therapeutic settings:

-

Case Study: Efficacy in Solid Tumors

A clinical trial involving patients with solid tumors treated with a regimen including this compound showed promising results in tumor reduction rates and overall survival compared to traditional therapies. -

Case Study: Combination Therapy

Research exploring combination therapies has revealed that when used alongside other chemotherapeutic agents, this compound enhances the overall efficacy of treatment regimens for resistant tumor types .

Mechanism of Action

The mechanism of action of 4-Deoxyaclacinomycin A involves multiple pathways:

Topoisomerase Inhibition: It inhibits both topoisomerase I and II, enzymes crucial for DNA replication and transcription, leading to DNA damage and cell death.

Generation of Reactive Oxygen Species: The compound induces the formation of reactive oxygen species, which can cause oxidative damage to cellular components.

Inhibition of Angiogenesis: It suppresses the formation of new blood vessels, thereby inhibiting tumor growth and metastasis.

Comparison with Similar Compounds

Aclacinomycin A

- Key Difference : Retains a hydroxyl group at the 4-position of the sugar moiety.

- Impact : The hydroxyl group contributes to hydrogen bonding with DNA but increases susceptibility to enzymatic degradation.

- Activity: Aclacinomycin A demonstrates potent antitumor activity but has a shorter plasma half-life compared to 4-Deoxyaclacinomycin A in preclinical models (inferred from deoxygenation trends in related compounds) .

Doxorubicin

- Key Difference: Contains a daunosamine sugar with hydroxyl groups at both 3- and 4-positions.

- Impact : The 4-hydroxyl group enhances DNA binding affinity but is associated with cardiotoxicity due to reactive oxygen species (ROS) generation.

- Activity: this compound’s deoxygenation may mitigate ROS-related toxicity while maintaining intercalation efficiency .

Non-Anthracycline Deoxy Analogues

3-Descladinosyl-12-O-Methyl-9-Deoxo Erythromycin Derivatives

- Key Difference : Deoxygenation at the 9-position of the macrolide ring in erythromycin derivatives.

- Impact : Enhances metabolic stability and antibacterial activity against resistant strains.

- Relevance : Supports the hypothesis that deoxygenation improves drug stability across diverse structural classes .

Deoxy-4-Decarboxamido-Oxytocin

- Key Difference : Lacks a carboxamido group at the 4-position of the oxytocin peptide.

- Impact : Reduces receptor binding affinity but increases resistance to peptidase degradation.

- Relevance : Highlights the trade-off between bioactivity and stability in deoxy-modified compounds .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: The preparation of 4-deoxy compounds, such as 4-deoxy-disaccharides, involves selective protection and deprotection steps, as demonstrated in glycobiology studies . These methods may be adaptable for this compound synthesis.

- Toxicity Profile: While direct toxicity data for this compound are absent, analogous studies on 2-amino-4-hydroxyethylaminoanil emphasize the importance of rigorous pharmacokinetic testing for deoxy derivatives .

- Therapeutic Potential: The reduced enzymatic degradation observed in 9-deoxo erythromycin derivatives suggests that this compound could offer prolonged efficacy in cancer therapy .

Biological Activity

4-Deoxyaclacinomycin A (4-DACM) is a derivative of aclacinomycin A, an anthracycline antibiotic known for its potent antitumor activity. This article explores the biological activity of 4-DACM, including its mechanisms of action, biosynthesis, and potential applications in cancer therapy.

The primary mechanism by which 4-DACM exerts its antitumor effects is through DNA intercalation . Like other anthracyclines, it binds to DNA, leading to the disruption of topoisomerase II activity, which is crucial for DNA replication and transcription. This binding induces apoptosis in cancer cells by stabilizing the topoisomerase II-DNA complex, resulting in double-strand breaks and subsequent cell death .

| Compound | Mechanism of Action | Key Effects |

|---|---|---|

| Aclacinomycin A | DNA intercalation, topoisomerase II inhibition | Induces apoptosis |

| This compound | Similar to aclacinomycin A | Enhanced cytotoxicity |

| Doxorubicin | DNA intercalation, free radical formation | Cardiotoxicity |

Biosynthesis

The biosynthesis of 4-DACM involves several enzymatic steps that modify the core structure of aclacinomycin A. Key enzymes include glycosyltransferases that facilitate the addition of sugar moieties to the aglycone structure. The glycosylation process is critical for enhancing the solubility and biological activity of the compound .

Table 2: Key Enzymes in Biosynthesis

| Enzyme | Function | Role in Biosynthesis |

|---|---|---|

| AknS | Transfers TDP-L-rhodosamine to aglycone | Initiates sugar attachment |

| AknK | Transfers TDP-2-deoxy-L-fucose | Completes sugar chain assembly |

| AknT | Accessory protein enhancing glycosylation | Increases turnover rate |

Antitumor Activity

Recent studies have demonstrated that 4-DACM exhibits significant cytotoxic effects against various cancer cell lines, including those resistant to traditional therapies. In vitro experiments show that when combined with doxorubicin, 4-DACM increases the intracellular concentration of doxorubicin in resistant K562 cells, reversing drug resistance . This synergistic effect suggests that 4-DACM could be a valuable adjunct in combination therapies.

Case Studies

- Study on Drug Resistance : In a study examining K562 cells resistant to doxorubicin, treatment with a combination of doxorubicin and 4-DACM resulted in a significant increase in doxorubicin accumulation within the cells. This was attributed to 4-DACM's ability to inhibit doxorubicin efflux mechanisms, enhancing the overall cytotoxic effect against resistant cell lines .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of 4-DACM on various cancer cell lines using MTT assays. Results indicated that 4-DACM had IC50 values comparable to or lower than those of standard anthracyclines, demonstrating its potential as an effective antitumor agent .

Q & A

Q. What frameworks guide systematic literature reviews on this compound’s pharmacokinetics, and how are contradictions addressed?

- Methodological Answer : Follow PICO (Population: in vivo models; Intervention: dosing routes; Comparison: free vs. liposomal formulations; Outcome: bioavailability). Use tools like RevMan for meta-analysis and GRADE for evidence quality assessment. Resolve contradictions by evaluating study biases (e.g., small sample sizes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.